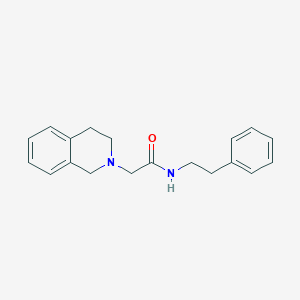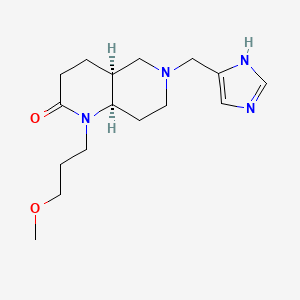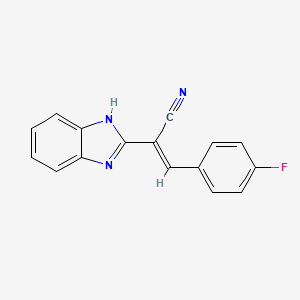
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-phenylethyl)acetamide is an organic compound categorized under the isoquinoline derivatives. This compound is notable for its potential biological and pharmacological activities, which have drawn significant interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-phenylethyl)acetamide often involves the condensation reaction between a substituted phenethylamine and an acylating agent. The reaction typically occurs in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure conditions to ensure the formation of the desired isoquinoline framework.
Example Synthesis Pathway:
React 2-phenylethylamine with acetic anhydride in the presence of a Lewis acid (such as aluminum chloride) at a temperature range of 0-5°C.
Allow the reaction mixture to stir for several hours until completion.
Purify the product through recrystallization or column chromatography.
Industrial Production Methods
For large-scale industrial production, a similar pathway is employed but optimized for higher yields and cost-effectiveness. This involves:
Using automated reactors to precisely control reaction conditions.
Employing bulk reagents and continuous flow processes for efficient production.
Implementing purification techniques like distillation or large-scale chromatography to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-phenylethyl)acetamide undergoes several chemical reactions, such as:
Oxidation: : This compound can be oxidized to form different derivatives by using reagents such as potassium permanganate or chromium trioxide.
Reduction: : Hydrogenation reactions using catalysts like palladium on carbon can reduce the compound to yield different isoquinoline derivatives.
Substitution: : Electrophilic or nucleophilic substitutions can modify the functional groups attached to the isoquinoline ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in an aqueous solution under mild heating conditions.
Reduction: : Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst at room temperature.
Substitution: : Alkyl halides or acyl halides in the presence of a base like sodium hydride (NaH) or triethylamine (TEA).
Major Products Formed
Oxidation: : Formation of quinoline derivatives with increased polarity.
Reduction: : Generation of fully saturated isoquinoline compounds.
Substitution: : Formation of new substituted isoquinoline compounds with varied functional groups.
Applications De Recherche Scientifique
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-phenylethyl)acetamide is explored for its potential in several scientific areas:
Chemistry: : As a building block in synthetic organic chemistry for creating complex molecules.
Biology: : Studying its interactions with biological macromolecules and its impact on cellular processes.
Medicine: : Investigating its potential as a therapeutic agent due to its structural similarity to certain bioactive compounds.
Industry: : Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
Mechanism by Which the Compound Exerts Its Effects
The mechanism involves the compound interacting with specific molecular targets in biological systems. The isoquinoline moiety is known to interact with enzymes and receptors, potentially modulating their activities.
Molecular Targets and Pathways Involved
Enzymes: : The compound might inhibit or activate certain enzymes involved in metabolic pathways.
Receptors: : It could bind to neurotransmitter receptors, influencing signaling pathways in the nervous system.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,3-dihydro-1H-inden-2-yl)-N-(2-phenylethyl)acetamide
2-(1H-indol-3-yl)-N-(2-phenylethyl)acetamide
2-(3,4-dihydro-1H-quinolin-2-yl)-N-(2-phenylethyl)acetamide
Highlighting Its Uniqueness
What sets 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-phenylethyl)acetamide apart from similar compounds is its unique structural feature of the isoquinoline moiety combined with a phenylethyl group, which may contribute to distinct biological activity and chemical reactivity.
Is there anything more specific you'd like to know about this fascinating compound?
Propriétés
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c22-19(20-12-10-16-6-2-1-3-7-16)15-21-13-11-17-8-4-5-9-18(17)14-21/h1-9H,10-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCHXXCHDWPCOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(aminoacetyl)-N,N-dimethyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5356174.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-(3-hydroxyazetidin-1-yl)nicotinamide](/img/structure/B5356176.png)
![N-[(Z)-1-(4-chlorophenyl)-3-oxo-3-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]prop-1-en-2-yl]furan-2-carboxamide](/img/structure/B5356178.png)

![(Z)-3-(4-methylphenyl)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5356184.png)
![propan-2-yl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5356187.png)
![N-(4-bromophenyl)-2-{[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}acetamide](/img/structure/B5356191.png)
![1-{3-[(methylamino)carbonyl]pyridin-2-yl}-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5356199.png)
![[4-[(Z)-(2-butyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 4-methoxybenzenesulfonate](/img/structure/B5356211.png)
![5-{[2-(4-fluorophenyl)azetidin-1-yl]carbonyl}-2,4-dimethyl-1,3-thiazole](/img/structure/B5356215.png)

![N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]-2-fluorobenzamide](/img/structure/B5356255.png)

![4-ethyl-5-{[4-(3-methylpyridin-4-yl)-1,4-diazepan-1-yl]carbonyl}-1,3-thiazol-2-amine](/img/structure/B5356264.png)
